

A Technical Guide to the Isotopic Purity and Enrichment of Haloperidol-d4

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Compound of Interest

Compound Name: Haloperidol-d4-1

Cat. No.: B3181841

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This technical guide provides an in-depth overview of the isotopic purity and enrichment of Haloperidol-d4, a deuterated analog of the antipsychotic drug Haloperidol. This document outlines the quality control specifications, analytical methodologies for determining isotopic purity, and a plausible synthetic pathway. Haloperidol-d4 is crucial as an internal standard in pharmacokinetic and metabolic studies, where its isotopic stability and purity are paramount for accurate quantification of the parent drug.

Quantitative Data on Isotopic Purity

The isotopic purity of commercially available Haloperidol-d4 is a critical parameter for its use as an internal standard in quantitative mass spectrometry-based assays. A summary of reported purity levels from various suppliers is presented below. It is important to note that suppliers typically provide a minimum purity specification.

Parameter	Specification	Source
Deuterated Forms (d1-d4)	≥99%	Cayman Chemical
Chemical Purity (HPLC)	>95%	LGC Standards
Isotopic Enrichment	Not explicitly stated	Most suppliers provide a general purity statement
Molecular Formula	C ₂₁ H ₁₉ D ₄ ClFNO ₂	Multiple Sources[1][2]
Molecular Weight	379.9 g/mol	Multiple Sources[1][2]

Experimental Protocols for Isotopic Purity and Enrichment Analysis

The determination of isotopic purity and enrichment of deuterated compounds like Haloperidol-d4 relies on high-precision analytical techniques, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for determining the isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z), it can distinguish between the unlabeled compound and its deuterated isotopologues.

Methodology:

- Sample Preparation:** A stock solution of Haloperidol-d4 is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.
- Instrumentation:** A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is used.
- Infusion and Data Acquisition:** The sample is directly infused into the mass spectrometer. Data is acquired in full scan mode in the positive ion mode, with a mass range that encompasses the molecular ions of Haloperidol and Haloperidol-d4.

- **Data Analysis:** The relative intensities of the ion signals corresponding to the unlabeled Haloperidol (d0) and the deuterated isotopologues (d1, d2, d3, d4) are measured. The isotopic enrichment is calculated based on the relative abundance of the d4 isotopologue compared to the sum of all isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (Proton NMR) is used to determine the degree of deuteration by quantifying the residual non-deuterated sites.

Methodology:

- **Sample Preparation:** A known quantity of Haloperidol-d4 is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) that does not contain the protons of interest.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
- **Data Acquisition:** A standard ^1H NMR spectrum is acquired.
- **Data Analysis:** The integrals of the signals corresponding to the protons on the deuterated phenyl ring are compared to the integrals of protons at non-deuterated positions in the molecule. The percentage of deuteration at each site can be calculated from these integral ratios.

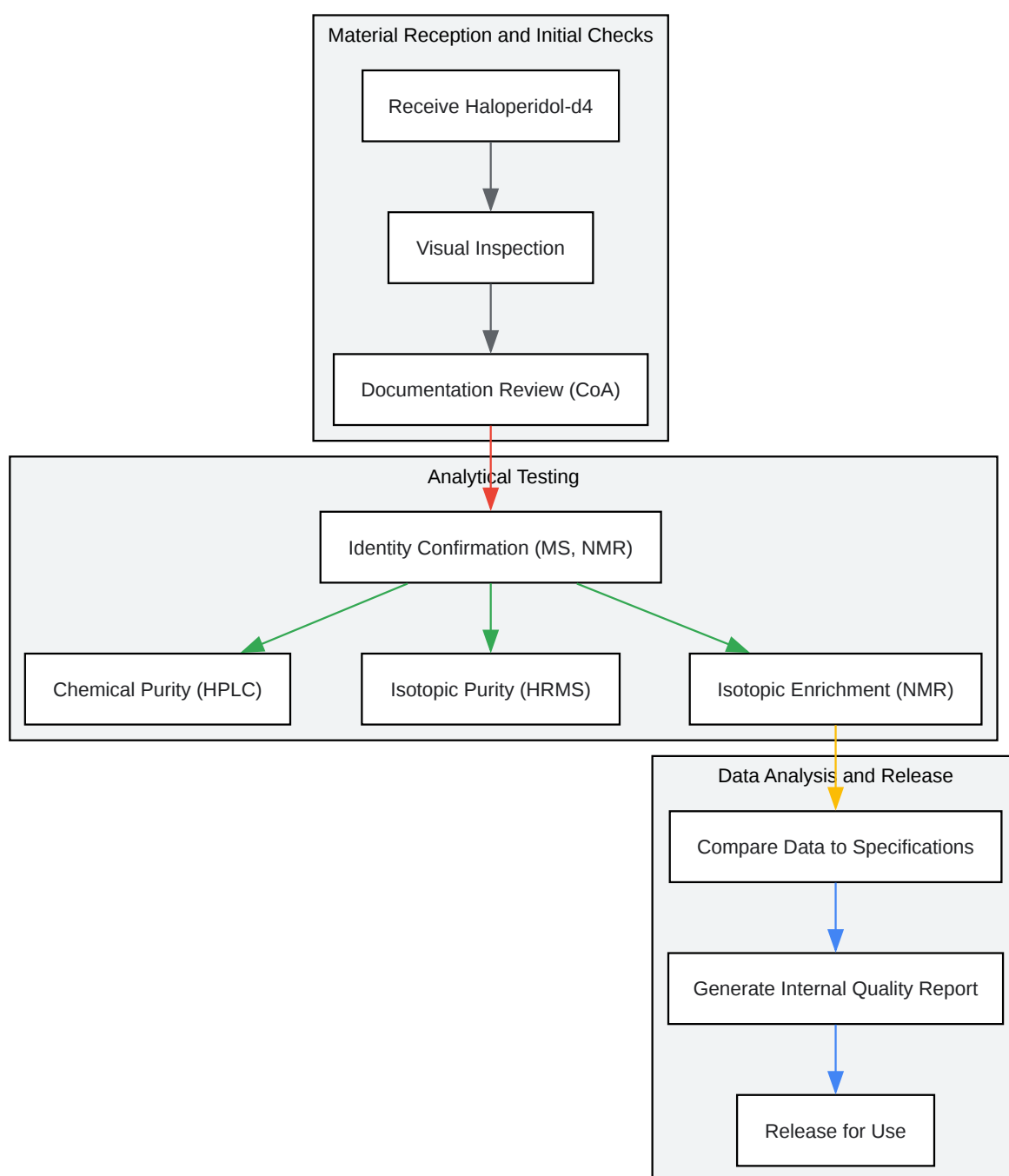
Synthesis of Haloperidol-d4

While specific proprietary synthesis methods are not publicly disclosed, a plausible synthetic route for Haloperidol-d4 involves the use of a deuterated starting material. The deuterium atoms are incorporated into the chlorophenyl ring.

A likely precursor for the synthesis is 4-chloro-1-(4-fluorophenyl)butan-1-one, which is then reacted with 4-(4-(4-chlorophenyl-d4)-4-hydroxypiperidin). The deuterated piperidine intermediate can be synthesized starting from chlorobenzene-d5, which is commercially available. A common route for the synthesis of Haloperidol involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-1-(4-fluorophenyl)butan-1-one. For the synthesis of Haloperidol-d4, the 4-(4-chlorophenyl)-4-hydroxypiperidine would be replaced with its deuterated counterpart.

Visualizations

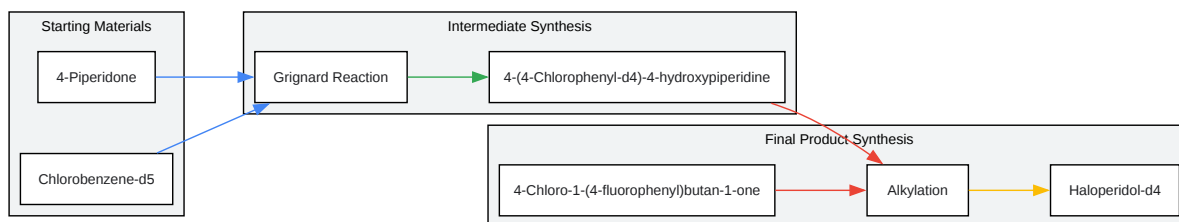
Experimental Workflow for Quality Control of Haloperidol-d4



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Caption: Quality control workflow for Haloperidol-d4.

Plausible Synthetic Pathway for Haloperidol-d4



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Caption: Plausible synthesis of Haloperidol-d4.

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References

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- 2. CN106431978A - Synthesis method of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]
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